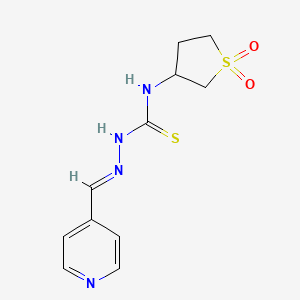
isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone, also known as Dp44mT, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. Dp44mT belongs to the class of thiosemicarbazones, which are organic compounds that have shown promising results in inhibiting cancer cell growth.
作用機序
The mechanism of action of isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This compound also induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Biochemical and Physiological Effects:
This compound has been shown to affect several biochemical and physiological processes in cancer cells. It induces DNA damage and activates stress response pathways, leading to cell death. This compound also affects iron metabolism, which is essential for cancer cell survival. Furthermore, this compound has been shown to modulate the immune system, leading to enhanced antitumor activity.
実験室実験の利点と制限
The advantages of using isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone in lab experiments include its potent cytotoxic effects on cancer cells and its ability to inhibit tumor growth in animal models. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its potential toxicity to normal cells and its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for research on isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone. One area of interest is the development of more potent analogs of this compound that can overcome its limitations. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Furthermore, the combination of this compound with other anticancer agents is an area of active research. Lastly, the development of targeted drug delivery systems for this compound can enhance its efficacy and reduce its toxicity to normal cells.
Conclusion:
In conclusion, this compound is a promising compound that has shown potent cytotoxic effects on cancer cells and has the potential for use in cancer treatment. Its mechanism of action involves the inhibition of ribonucleotide reductase, induction of apoptosis, and inhibition of angiogenesis. While this compound has some limitations, including its potential toxicity to normal cells, its future directions for research hold great promise for the development of novel cancer therapies.
合成法
Isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone can be synthesized using a multistep reaction process that involves the condensation of isonicotinaldehyde and thiosemicarbazide followed by oxidation with hydrogen peroxide. The final product is obtained by treating the intermediate compound with sulfuric acid. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Isonicotinaldehyde N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone has been extensively studied for its potential use in cancer treatment. Several studies have shown that this compound has potent cytotoxic effects on various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to inhibit tumor growth in animal models.
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[(E)-pyridin-4-ylmethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c16-19(17)6-3-10(8-19)14-11(18)15-13-7-9-1-4-12-5-2-9/h1-2,4-5,7,10H,3,6,8H2,(H2,14,15,18)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKXCUCWYQIVQI-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=S)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

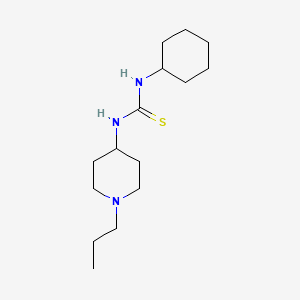

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)
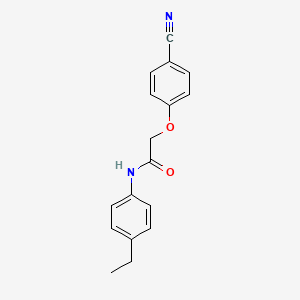

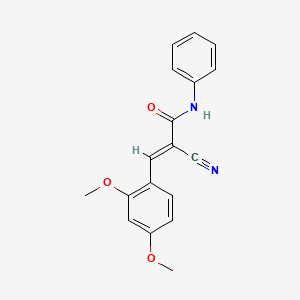
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)
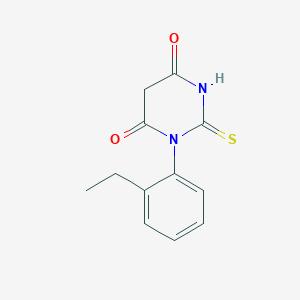
![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)
![2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)